molecular formula C23H18FNO6 B11139852 4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11139852
M. Wt: 423.4 g/mol
InChI Key: OLWWKSFXTWSIHG-VZCXRCSSSA-N
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Description

4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrrolone core, substituted with fluoro, methoxy, hydroxy, and furan groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates such as 3-fluoro-4-methoxybenzoic acid and furan-2-carbaldehyde. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and recrystallization. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-fluoro-4-methoxybenzoyl)benzoic acid
  • 3-fluoro-4-methoxybenzoic acid
  • 4-hydroxyphenyl-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one stands out due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C23H18FNO6

Molecular Weight

423.4 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H18FNO6/c1-30-18-9-6-14(11-17(18)24)21(27)19-20(13-4-7-15(26)8-5-13)25(23(29)22(19)28)12-16-3-2-10-31-16/h2-11,20,26-27H,12H2,1H3/b21-19-

InChI Key

OLWWKSFXTWSIHG-VZCXRCSSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)O)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)O)O)F

Origin of Product

United States

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